molecular formula C11H14F3N3O2 B2763406 Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate CAS No. 2375269-25-1

Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate

Cat. No.: B2763406
CAS No.: 2375269-25-1
M. Wt: 277.247
InChI Key: LNKCLTPOEGOWKE-UHFFFAOYSA-N
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Description

Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate typically involves the reaction of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with pyrrolidine. This reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate is unique due to the presence of the pyrrolidine group, which can enhance its biological activity and selectivity compared to other similar compounds. This structural feature may contribute to its potential therapeutic effects and applications in various scientific fields .

Properties

IUPAC Name

ethyl 1-pyrrolidin-3-yl-3-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-2-19-10(18)8-6-17(7-3-4-15-5-7)16-9(8)11(12,13)14/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKCLTPOEGOWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(F)(F)F)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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